molecular formula C12H13NSi B070234 3-[(Trimethylsilyl)ethynyl]benzonitrile CAS No. 190771-22-3

3-[(Trimethylsilyl)ethynyl]benzonitrile

Cat. No. B070234
M. Wt: 199.32 g/mol
InChI Key: QEZDMZVLNWSJSA-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to “3-[(Trimethylsilyl)ethynyl]benzonitrile” often involves the use of trimethylsilyl-protected alkynes. For instance, the synthesis of related compounds has been achieved through reactions involving LiN(SiMe3)2 followed by treatment with ClSiMe3, demonstrating the utility of trimethylsilyl groups in protecting reactive sites during complex synthesis processes (Weller, Schmock, & Dehnicke, 1989).

Molecular Structure Analysis The molecular structure of compounds bearing the trimethylsilyl group can be quite distinctive. In particular, crystal structure determinations have revealed interesting details about the arrangement of trimethylsilyl groups around the core structure, affecting the overall molecular geometry and properties (Weller, Schmock, & Dehnicke, 1989).

Chemical Reactions and Properties Trimethylsilyl groups significantly influence the reactivity of the molecules they are attached to. For example, they can enhance the electrophilicity of adjacent carbon atoms, facilitating various nucleophilic additions. The trimethylsilyl group is also a common protecting group in organic synthesis, easily removed under mild conditions (Roberts, Mcelhill, & Armstrong, 1949).

Scientific Research Applications

  • Polymer Synthesis :

    • Ruthenium-catalyzed copolymerization processes involving compounds like 1,4-bis((trimethylsilyl)ethynyl)benzene produce polymers with cross-conjugated unsaturated materials, displaying alternating arylene and 1,1-vinylene units (Londergan et al., 1998).
  • Aptasensor Development :

    • The immobilization of aptamers onto layers of diazonium salts, including 4-((trimethylsilyl)ethynyl)benzene, has been used for creating sensitive and reusable electrochemical impedimetric aptasensors. These are applied in detecting ochratoxin A (Hayat et al., 2013).
  • Electrical Effects in Chemistry :

    • Investigations into the electrical influence of the trimethylsilyl group in compounds, including those related to benzonitrile, have been conducted to understand its effect on acidity and reactivity (Roberts et al., 1949).
  • Radiochemical Studies :

    • In developing radioligands for imaging brain metabotropic glutamate 5 receptors, compounds like 2-fluoromethyl-4-((trimethylsilyl)ethynyl)-1,3-thiazole, structurally similar to 3-[(Trimethylsilyl)ethynyl]benzonitrile, have been utilized (Siméon et al., 2012).
  • Organic Synthesis and Medicinal Chemistry :

    • The synthesis and antileukemic activity of compounds like 5-alkynyl-1-β-D-ribofuranosylimidazole-4-carboxamides, involving reactions with trimethylsilyl)acetylene, are explored for potential therapeutic applications (Matsuda et al., 1988).
  • Liquid Crystal Property Studies :

    • Synthesis and characterization of rod-shaped substituted benzoates possessing 4-(2-trimethylsilyl)ethynyl groups have been reported, focusing on their liquid crystal properties (Srinivasa et al., 2014).
  • Material Science Applications :

    • Novel substituted bis[(trimethylsilyl)ethynyl]benzenes have been prepared as building blocks for organic functional materials, demonstrating utility in polymerization and post-polymerization modification processes (Glöcklhofer et al., 2014).

Safety And Hazards

3-[(Trimethylsilyl)ethynyl]benzonitrile is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation . When handling this chemical, it is recommended to wear protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

3-(2-trimethylsilylethynyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NSi/c1-14(2,3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZDMZVLNWSJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626584
Record name 3-[(Trimethylsilyl)ethynyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Trimethylsilyl)ethynyl]benzonitrile

CAS RN

190771-22-3
Record name 3-[(Trimethylsilyl)ethynyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of commercially available 3-iodobenzonitrile (25 g, 0.109 mol), copper (I) iodide (2.08 g, 0.0109 mol), PdCl2(PPh3)2 (3.82 g, 0.0054 mol) and triethylamine (45.7 ml, 0.327 mol) in 250 of dry dichloromethane was added 12.8 g (0.131 mol) of trimethylsilylacetylene drop wise at 0° C. over a period of 10 min. The reaction mixture was stirred at RT over night. The reaction mixture was diluted with additional dichloromethane, filtered over Celite and the filtrate was concentrated. The crude material was purified by silica gel (60-120) column chromatography using 95:5 petrolium ether/ethyl acetate as eluent. A2.1 (20 g, 92%) was obtained as a brown solid 1H NMR, 400 MHz, CDCl3: 7.79 (s, 1H), 7.67 (d, 1H), 7.59 (d, 1H), 7.43 (t, 1H), 0.26 (s, 9H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
45.7 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
catalyst
Reaction Step One
Quantity
3.82 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add trimethylsilylacetylene (3.4 mL, 24.0 mmol) to a mixture of bis(triphenylphosphine)palladium (II) dichloride (766 mg, 1.1 mmol), copper (I) iodide (418 mg, 2.2 mmol) and 3-iodobenzonitrile (5 g, 21.8 mmol) in triethylamine (20 mL). Upon addition of the trimethylsilylacetylene an exothermic reaction occurs and after about 4 min the reaction mixture solidifies. Cool the reaction mixture for about 15 min, dilute with ethyl acetate (100 mL), filter through fluted filter paper using ethyl acetate and concentrate. Dissolve the residue in ethyl acetate (200 mL) and wash sequentially with an aqueous solution of 0.1 N hydrochloric acid and a saturated aqueous solution of sodium chloride. Dry (sodium sulfate), filter and concentrate. Purify the residue by silica gel chromatography, eluting with 0:100 to 5:95 ethyl acetate:hexanes, to give the title compound as a tan solid (3.6 g, 83%).
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
bis(triphenylphosphine)palladium
Quantity
766 mg
Type
catalyst
Reaction Step Four
Quantity
418 mg
Type
catalyst
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
KA Hirsch, SR Wilson, JS Moore - Inorganic chemistry, 1997 - ACS Publications
Coordination networks of 3,3‘-dicyanodiphenylacetylene (3,3‘-DCPA, 1) with silver(I) salts characterized by single-crystal X-ray analysis are described. Network topology is found to …
Number of citations: 304 pubs.acs.org
C Gottardo, TM Kraft, MS Hossain… - Canadian Journal of …, 2008 - cdnsciencepub.com
Relative rate constants (k rel ) for the Sonogashira coupling were determined in competitive reactions between iodobenzene and a series of para- and meta-substituted iodobenzenes …
Number of citations: 31 cdnsciencepub.com
OFT BLOG - allfordrugs.com
GSK2881078 is a selective androgen receptor modulator (SARM) that is being evaluated for effects on muscle growth and strength in subjects with muscle wasting to improve their …
Number of citations: 2 www.allfordrugs.com
A Varela-Fernández, JA Varela, C Saá - Synthesis, 2012 - thieme-connect.com
Indoles, dihydroisoquinolines, and dihydroquinolines were efficiently prepared by ruthenium-catalyzed heterocyclizations of aromatic homo- and bis-homopropargyl amines/amides in …
Number of citations: 53 www.thieme-connect.com
DA Patrick, SA Bakunov, SM Bakunova… - Journal of medicinal …, 2007 - ACS Publications
3,5-Bis(4-amidinophenyl)isoxazole (3) an analogue of 2,5-bis(4-amidinophenyl)furan (furamidine) in which the central furan ring is replaced by isoxazole and 42 novel analogues were …
Number of citations: 84 pubs.acs.org
OFT BLOG - allfordrugs.com
An exemplary species of a radioprotective α, β-unsaturated aryl sulfone is ON 01210. Na. ON 01210. Na is a derivative of chlorobenzylsulfone. This compound is described in US Pat. …
Number of citations: 2 www.allfordrugs.com
VS Puli - 2021 - ir.kluniversity.in
Chapter-IV New Indolo[3,2-b]indole based small organic molecules for Organic Thin Film Transistors (OTFTs): A Combined Experimen Page 1 1 Chapter-IV New Indolo[3,2-b]indole …
Number of citations: 0 ir.kluniversity.in
OFT BLOG - allfordrugs.com
Ex-Rad (or Ex-RAD), also known by the code name ON 01210. Na, or recilisib sodium (INN, USAN) is a drug developed by Onconova Therapeutics and the US Department of Defense.[…
Number of citations: 0 www.allfordrugs.com

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